molecular formula C19H21N3O3S B6432651 5-(5-methylfuran-2-yl)-2-(propylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione CAS No. 7062-30-8

5-(5-methylfuran-2-yl)-2-(propylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B6432651
CAS No.: 7062-30-8
M. Wt: 371.5 g/mol
InChI Key: GNZLCANYRUZGKN-UHFFFAOYSA-N
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Description

The compound 5-(5-methylfuran-2-yl)-2-(propylsulfanyl)-pyrimido[4,5-b]quinoline-4,6-dione (molecular formula: C₁₉H₂₁N₃O₃S; InChI Key: GNZLCANYRUZGKN-UHFFFAOYSA-N) is a tetracyclic heterocyclic system featuring a pyrimidoquinoline core fused with a 5-methylfuran substituent at position 5 and a propylsulfanyl group at position 2 . Its synthesis typically involves condensation reactions between 6-amino-2-methoxy-3-methylpyrimidin-4(3H)-one, dimedone, and aromatic aldehydes under acidic or alcoholic conditions, as observed in structurally related compounds . The 4,6-dione moiety contributes to hydrogen-bonding interactions, while the methylfuran and propylsulfanyl groups modulate lipophilicity and steric effects.

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-2-propylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-3-9-26-19-21-17-16(18(24)22-19)15(13-8-7-10(2)25-13)14-11(20-17)5-4-6-12(14)23/h7-8,15H,3-6,9H2,1-2H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZLCANYRUZGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(O4)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00414183
Record name F1543-0135
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00414183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7062-30-8
Record name F1543-0135
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00414183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 2

The propylsulfanyl group in the target compound distinguishes it from analogues with shorter alkyl chains or different sulfur-containing substituents. For example:

  • 2-(Ethylsulfanyl)-5-phenyl-pyrimido[4,5-b]quinoline-4,6-dione (C₁₉H₁₉N₃O₂S, MW: 353.44) exhibits a logP of 2.6176 and polar surface area (PSA) of 57.62 Ų . The longer propyl chain in the target compound likely increases logP marginally (estimated ~3.0), enhancing membrane permeability but reducing aqueous solubility.
  • 2-(Methylsulfanyl)-5-(5-methylthienyl)-pyrimido[4,5-b]quinoline-4,6-dione (C₁₉H₂₁N₃O₂S₂) replaces furan with thienyl, introducing sulfur at position 5. This substitution increases molecular weight and may alter electronic properties due to sulfur’s polarizability .
Table 1: Substituent Effects at Position 2
Compound ID R Group at Position 2 logP PSA (Ų) Molecular Weight
Target Compound Propylsulfanyl ~3.0* ~58 379.45
C117-0024 Ethylsulfanyl 2.6176 57.62 353.44
3-Methylbutylsulfanyl N/A N/A 422.56†

*Estimated based on alkyl chain extension; †Calculated from molecular formula.

Heterocyclic Modifications at Position 5

The 5-methylfuran group in the target compound is a key differentiator:

  • 5-(5-Methylthienyl)- Analogues : Substitution with thienyl (as in ) introduces sulfur, which may enhance π-π stacking interactions but reduce metabolic stability compared to furan’s oxygen atom.
  • 5-Phenyl Derivatives: Compounds like 2-(ethylsulfanyl)-5-phenyl-pyrimidoquinoline-4,6-dione lack the heterocyclic oxygen, resulting in higher hydrophobicity (logP = 2.6176) and altered binding affinities.

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